

5-Bromothiophene-3-carboxylic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromothiophene-3-carboxylic acid

Cat. No.: B028630

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **5-Bromothiophene-3-carboxylic Acid**

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific excellence and innovation. **5-Bromothiophene-3-carboxylic acid**, a vital heterocyclic building block in the synthesis of novel pharmaceuticals, conductive polymers, and materials for photovoltaic applications, demands a rigorous approach to its handling and use. [1] This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a deeper, more integrated understanding of the safety protocols and scientific rationale necessary for its responsible application in a research environment.

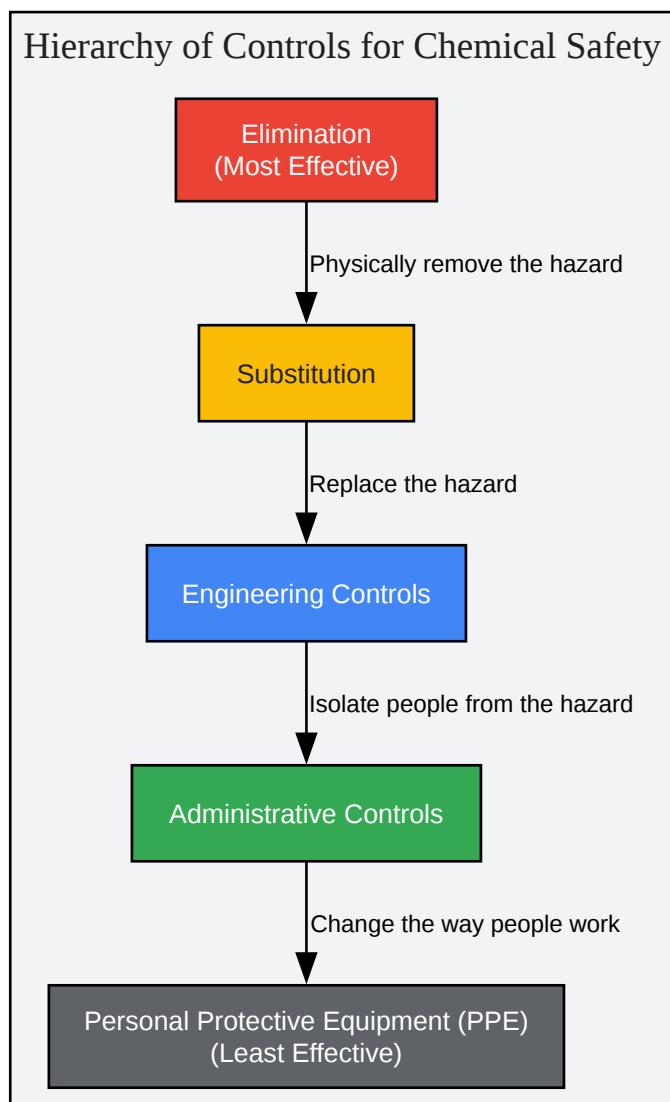
Section 1: Chemical and Physical Identity

A foundational aspect of chemical safety is a precise understanding of the substance's physical and chemical properties. These characteristics often dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols. **5-Bromothiophene-3-carboxylic acid** is a solid compound at room temperature.[2]

Property	Value	Source(s)
CAS Number	100523-84-0	[2] [3] [4]
Molecular Formula	C ₅ H ₃ BrO ₂ S	[2] [3] [4]
Molecular Weight	207.05 g/mol	[2] [3] [4]
Appearance	Solid	[2] [4]
Melting Point	140-144 °C	[2]
Flash Point	Not Applicable	[2] [4]
Storage Class	11 (Combustible Solids)	[2] [4]

Section 2: Hazard Identification and Toxicological Profile

5-Bromothiophene-3-carboxylic acid is classified as a hazardous substance according to the Globally Harmonized System (GHS).[\[5\]](#)[\[6\]](#) Its acidic nature and halogenated structure are the primary drivers of its irritant properties. Understanding these hazards is the first step in mitigating risk.


GHS Hazard Classifications:[\[5\]](#)[\[6\]](#)

- Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The carboxylic acid functional group can readily donate a proton, leading to irritation upon contact with moist tissues like skin, eyes, and the respiratory tract. The presence of bromine, a halogen, can also contribute to its reactivity and potential for irritation. It is crucial to recognize that while not classified for acute toxicity, repeated or unprotected exposure can lead to significant discomfort and potential tissue damage.

Section 3: Proactive Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)

A robust safety culture prioritizes proactive measures over reactive ones. The hierarchy of controls is a fundamental concept in industrial hygiene that provides a systematic approach to minimizing exposure.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls model for risk mitigation.

For **5-Bromothiophene-3-carboxylic acid**, engineering controls are paramount:

- Chemical Fume Hood: All handling of the solid compound, especially weighing and transferring where dust can be generated, must be performed inside a certified chemical fume hood.[7] This isolates the researcher from potential inhalation of irritating dust particles.
- Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][7]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used diligently.

- Eye and Face Protection: Safety glasses with side shields or, preferably, chemical goggles are mandatory to prevent contact with dust particles.[5][8]
- Skin Protection: A lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile rubber) are required. It is critical to inspect gloves for any signs of degradation or puncture before use and to replace them immediately if compromised.[5][8]
- Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is recommended.[5][7][8]

Section 4: Standard Operating Procedures for Safe Handling & Storage

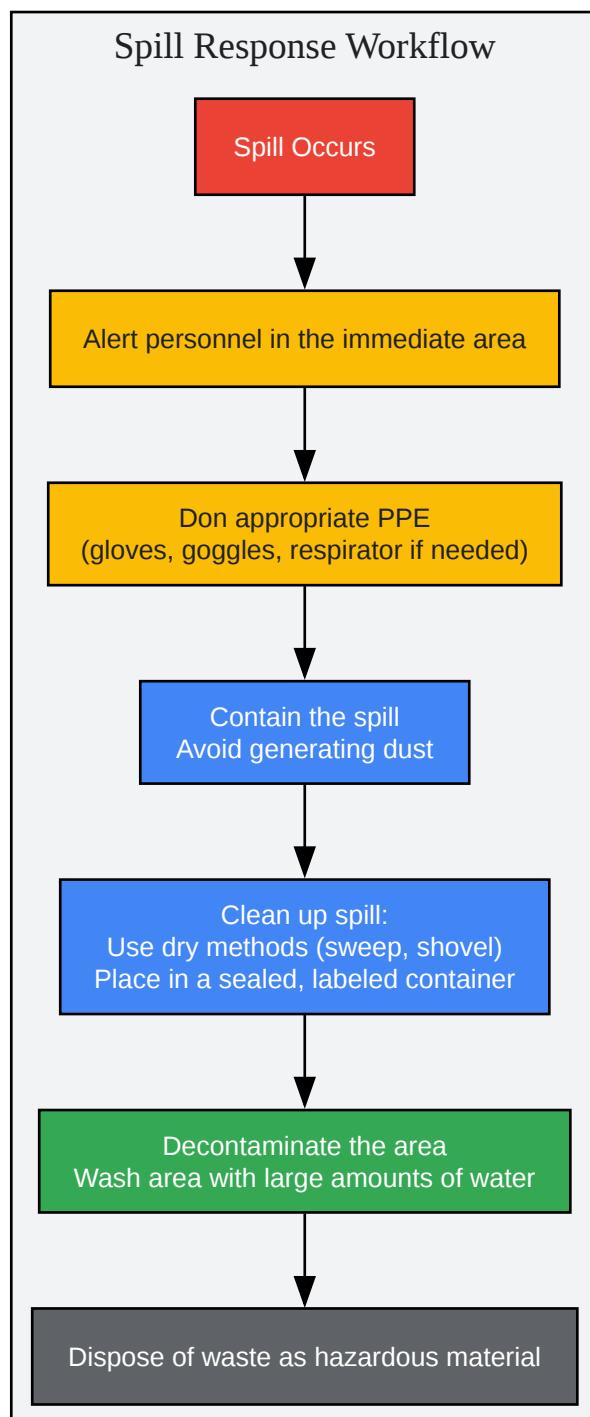
Adherence to standardized procedures minimizes variability and risk.

Handling Protocol:

- Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE.
- Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of **5-Bromothiophene-3-carboxylic acid**, avoiding the creation of dust. Use a spatula and handle the container gently.
- Transfer: If transferring to a reaction vessel, do so within the fume hood. If making a solution, add the solid to the solvent slowly.

- Post-Handling: Securely seal the container. Clean any residual dust from the spatula and work surface using a damp cloth (if compatible with a subsequent decontamination procedure) or a specific dry cleanup method.[5]
- Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5][9]

Storage Protocol:


- Store in the original, tightly sealed container.[5][7]
- Keep in a cool, dry, and well-ventilated area.[5][7]
- Store away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent potentially hazardous reactions.[6][10]
- Ensure the storage area is protected from physical damage.[5]

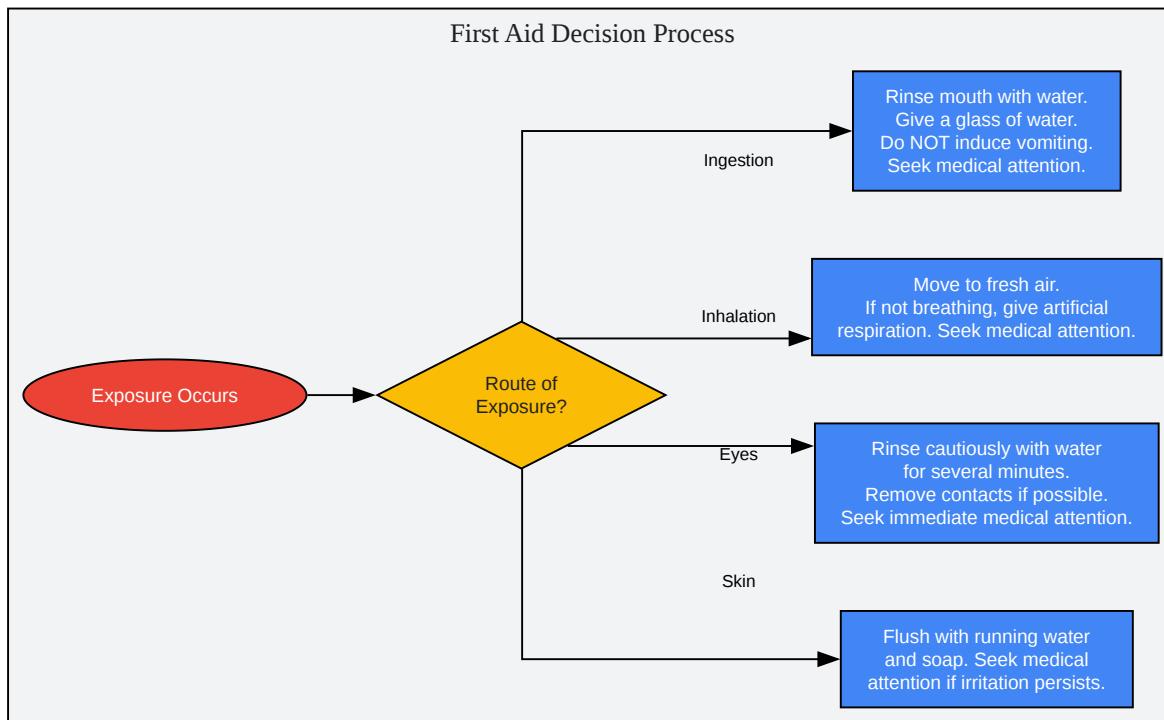
Section 5: Emergency Response Protocols

Even with meticulous planning, accidental exposures or spills can occur. A clear, well-rehearsed emergency plan is essential.

5.1: Accidental Release (Spill) Protocol

The immediate priority is to contain the spill and prevent exposure.

[Click to download full resolution via product page](#)


Caption: Workflow for managing a solid chemical spill.

Step-by-Step Spill Cleanup:[5][8]

- **Evacuate and Alert:** Immediately alert others in the vicinity. If the spill is large or dust is airborne, evacuate the immediate area.
- **Ventilate:** Ensure the area is well-ventilated, preferably within a fume hood.
- **Contain:** Prevent the spread of the solid material.
- **Cleanup:** For a dry spill, carefully sweep or shovel the material.^[5] Avoid aggressive actions that could generate dust. Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste.^[5]
- **Decontaminate:** After the bulk of the material is removed, wash the area down with large amounts of water, preventing runoff into drains.^[5]
- **Disposal:** Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.^{[5][8]}

5.2: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for first aid response.

- Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.^{[5][6]} Remove contact lenses if present and easy to do so. ^{[5][6]} Seek immediate medical attention, as this is a serious eye irritant.^{[5][6]}
- Skin Contact: Flush the affected skin and hair with running water and soap if available.^[5] If skin irritation occurs or persists, seek medical attention.^{[5][6]}
- Inhalation: Remove the individual from the contaminated area to fresh air.^{[5][6]} If breathing is difficult or symptoms occur, seek medical attention.^{[6][7]}

- Ingestion: Immediately give a glass of water.[5] Do not induce vomiting.[11] Seek medical advice from a poison information center or a doctor.[5]

Section 6: Fire and Explosion Hazard Management

While **5-Bromothiophene-3-carboxylic acid** itself is non-combustible and not considered a significant fire risk, its containers may burn if exposed to fire.[5] The primary hazard in a fire scenario is the emission of hazardous decomposition products.

- Hazardous Combustion Products: When heated to decomposition, it may emit corrosive and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SO_x), and hydrogen bromide (HBr).[5][6]
- Firefighting Measures: There are no restrictions on the type of extinguishing media; use media suitable for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical, or alcohol-resistant foam).[5][6][7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against corrosive fumes.[6][7] It is also advised to cool fire-exposed containers with a water spray from a protected location.[5]

Section 7: Waste Disposal and Environmental Considerations

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

- Disposal Method: **5-Bromothiophene-3-carboxylic acid** and its containers must be disposed of as hazardous waste.[5][6] This should be done through an authorized or licensed waste disposal company.[7] Do not allow the material to enter drains or waterways. [5][7]
- Container Disposal: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers. Dispose of them through the same hazardous waste stream as the chemical itself.[8]

Conclusion

5-Bromothiophene-3-carboxylic acid is an indispensable tool for chemical innovation.

However, its utility is intrinsically linked to the respect and diligence with which it is handled. By integrating a deep understanding of its hazards with proactive safety measures—from engineering controls to meticulous handling protocols and robust emergency plans—researchers can ensure a safe environment that fosters scientific discovery. This guide serves as a framework for developing that essential expertise, empowering scientists to work confidently and safely at the forefront of their fields.

References

- **5-Bromothiophene-3-carboxylic acid.** (N.D.).
- **5-Bromothiophene-3-carboxylic acid** | 100523-84-0. (N.D.). J&K Scientific. [\[Link\]](#)
- Section 5: Firefighting Measures. (N.D.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. 5-Bromothiophene-3-carboxylic acid 97 100523-84-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 5-Bromothiophene-3-carboxylic acid 100523-84-0 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 100523-84-0 | 5-Bromothiophene-3-carboxylic acid | Bromides | Ambeed.com [ambeed.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [5-Bromothiophene-3-carboxylic acid material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b028630#5-bromothiophene-3-carboxylic-acid-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b028630#5-bromothiophene-3-carboxylic-acid-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com